molecular formula C15H9F2NO B3137427 N-(4-ethynylphenyl)-2,6-difluorobenzamide CAS No. 439095-46-2

N-(4-ethynylphenyl)-2,6-difluorobenzamide

Cat. No.: B3137427
CAS No.: 439095-46-2
M. Wt: 257.23 g/mol
InChI Key: MSUDCXGFXHXCSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(4-ethynylphenyl)-2,6-difluorobenzamide” were not found, similar compounds such as “tetrakis(4-ethynylphenyl)methane” have been synthesized via conventional Sonogashira–Hagihara coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include an aromatic ring due to the presence of the ethynylphenyl group .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various chemical reactions. For instance, “tetrakis(4-ethynylphenyl)methane” has been used in the synthesis of microporous organic polymers .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by its aromatic nature and the presence of the ethynyl group .

Scientific Research Applications

Agrochemical Research

Research has focused on the design, synthesis, and evaluation of compounds related to N-(4-ethynylphenyl)-2,6-difluorobenzamide for their acaricidal and insecticidal activities. For instance, novel oxazoline derivatives containing an oxime ether moiety, designed from key intermediates similar to the target compound, showed significant acaricidal activity against pests like Tetranychus cinnabarinus and Panonychus citri in laboratory and field tests. These compounds exhibit higher activities than etoxazole, a standard acaricide, highlighting their potential as new candidates for controlling spider mites in agriculture (Li et al., 2014).

Organic Synthesis and Reaction Mechanisms

The compound's analogs have been utilized in organic synthesis, exploring novel reaction pathways and mechanistic insights. For example, the synthesis of 2-(2,6-Difluorophenyl)-1H-imidazol-5(4H)-one from a related starting material involved a dehydration step catalyzed by POCl3, indicating the versatility of these compounds in synthesizing heterocyclic structures. This research offers a foundation for understanding reaction mechanisms and designing new synthetic routes (Wan Ming-hui, 2014).

Material Science

Investigations into the structural, thermal, and mechanical properties of polymorphs of fluorinated amides similar to the target compound have been conducted. For example, the discovery of polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide emphasizes the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state. These studies are crucial for understanding how molecular structure influences material properties, which could inform the development of new materials with tailored mechanical characteristics (Mondal et al., 2017).

Antibacterial Research

Research into benzamides, including structures related to this compound, has identified their potential as antibacterial agents. Certain 2,6-difluorobenzamides have shown efficacy in interfering with the bacterial cell division cycle by inhibiting the protein FtsZ, a key player in bacterial cytokinesis. This highlights the therapeutic potential of these compounds against bacterial infections, emphasizing the need for further investigation into their mechanism of action and development as antibacterial drugs (Straniero et al., 2023).

Safety and Hazards

While specific safety data for “N-(4-ethynylphenyl)-2,6-difluorobenzamide” was not found, similar compounds such as “tetrakis(4-ethynylphenyl)methane” have safety data sheets available that provide information on handling, storage, and disposal .

Future Directions

The future directions for research on “N-(4-ethynylphenyl)-2,6-difluorobenzamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications .

Properties

IUPAC Name

N-(4-ethynylphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO/c1-2-10-6-8-11(9-7-10)18-15(19)14-12(16)4-3-5-13(14)17/h1,3-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUDCXGFXHXCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272195
Record name N-(4-Ethynylphenyl)-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-46-2
Record name N-(4-Ethynylphenyl)-2,6-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethynylphenyl)-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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